Superior FLAP Binding Affinity: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine vs. Clinical Benchmark MK-886
In a competitive radioligand binding assay using [3H]MK0591, 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine inhibited human FLAP with an IC50 of 6.30 nM, demonstrating approximately 4.8-fold higher affinity than the benchmark FLAP antagonist MK-886, which exhibits an IC50 of 30 nM in comparable FLAP binding assays [1][2].
| Evidence Dimension | FLAP binding affinity (IC50) |
|---|---|
| Target Compound Data | 6.30 nM |
| Comparator Or Baseline | MK-886: 30 nM |
| Quantified Difference | ~4.8-fold improvement |
| Conditions | [3H]MK0591 competitive binding, human FLAP expressed in COS7 cell membranes, 60-80 min incubation |
Why This Matters
A 4.8-fold lower IC50 translates to substantially lower compound quantities required for equivalent target engagement, reducing cost per assay and minimizing off-target exposure in cell-based leukotriene biosynthesis studies.
- [1] BindingDB. BDBM50524102 (CHEMBL4542281). IC50: 6.30 nM. Inhibition of [3H]MK0591 binding to human FLAP expressed in human COS7 cell membranes. View Source
- [2] MedChemExpress. MK-886 (L 663536). FLAP IC50: 30 nM. View Source
